2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of fluorine atoms and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 4-fluoro-2-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine
- 2,4-Difluorobenzylamine
Uniqueness
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
CIMCATKIIUXSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CN)(F)F |
Origin of Product |
United States |
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